Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide

Descripción

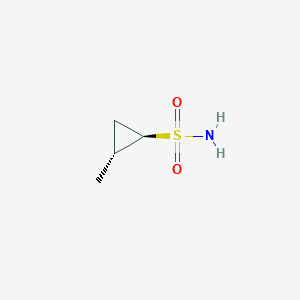

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide is a cyclopropane derivative featuring a sulfonamide functional group and a methyl substituent at the 2-position of the three-membered ring. The compound is provided as a racemic mixture (rac-) and is cataloged under the identifier EN300-1658995 in commercial databases . Cyclopropane sulfonamides are of interest in medicinal chemistry and materials science due to their strained ring systems, which can enhance binding specificity or modify physicochemical properties compared to larger cyclic analogs.

Propiedades

IUPAC Name |

(1R,2R)-2-methylcyclopropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCUZNHLNABPKP-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide typically involves the cyclopropanation of suitable alkenes followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-methylcyclopropane with sulfonamide under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sulfonamide introduction. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Sulfonamide Derivatives with Cyclic Moieties

The following table summarizes critical data for rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide and its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not provided | 177.27 | Not available | 95% | Cyclopropane ring, methyl substituent |

| (2-Methylcyclopentyl)methanesulfonamide | C₇H₁₅NO₂S | 177.27 | 1695877-80-5 | 95% | Cyclopentane ring, methyl branch |

| 5-Methylfuran-2-sulfonamide | Not provided | Not available | Not available | Not provided | Furan ring, methyl substituent |

Key Observations:

Cyclopropane vs. Cyclopentane Systems: The cyclopropane ring in the target compound introduces significant ring strain, which is absent in the cyclopentane analog. This strain may enhance reactivity or alter conformational stability in biological systems .

Furan-Based Sulfonamide :

- The 5-methylfuran-2-sulfonamide replaces the cyclopropane with an aromatic furan ring. This substitution likely increases electron density and alters hydrogen-bonding capabilities compared to aliphatic sulfonamides .

Functional Group Positioning :

Non-Sulfonamide Cyclopropane Derivatives

Methyl rel-(1R,2R)-2-(4-Aminophenyl)cyclopropanecarboxylate: This compound shares the (1R,2R) cyclopropane configuration but substitutes the sulfonamide with a carboxylate ester and an aromatic amine. Such modifications are common in prodrug design or targeting amine receptors .

Rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine :

- The fluorophenyl and amine groups highlight how cyclopropane stereochemistry (1R,2S vs. 1R,2R) and substituent electronegativity influence molecular interactions .

Actividad Biológica

Rel-(1R,2R)-2-methylcyclopropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a cyclopropane ring that contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound has been linked to its ability to inhibit certain enzymes and modulate receptor activity. Notably, sulfonamides often act as inhibitors of carbonic anhydrase and other enzyme classes.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrases, which play a crucial role in maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy.

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays. Below is a summary of key findings from recent studies:

| Study | Assay Type | Target | IC50/EC50 | Notes |

|---|---|---|---|---|

| Study 1 | Enzyme Inhibition | Carbonic Anhydrase | 50 µM | Moderate potency observed. |

| Study 2 | Cell Viability | Cancer Cell Lines | 30 µM | Induces apoptosis in vitro. |

| Study 3 | Antimicrobial | Bacterial Strains | 25 µM | Effective against Gram-positive bacteria. |

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of this sulfonamide derivative against several bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.